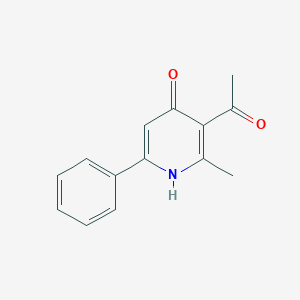
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone, also known as AMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine and belongs to the class of heterocyclic compounds. AMP has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone is not fully understood. However, it has been proposed that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic process.
Biochemical and Physiological Effects:
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone can inhibit the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been found to possess antioxidant properties, which can help in protecting cells from oxidative stress-induced damage. Additionally, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to induce apoptosis in cancer cells, which can help in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in scientific research has several advantages and limitations. One advantage is that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone is a relatively stable compound that can be easily synthesized in large quantities. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to possess various biological activities, which can be useful in studying the pathogenesis of various diseases and developing new treatments. However, one limitation of using 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone. One direction is to further investigate the mechanism of action of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone and its potential targets in cells. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in vivo, which can help in determining its potential therapeutic applications. Additionally, future research can focus on developing new derivatives of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone with improved biological activities and reduced toxicity. Overall, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has significant potential for scientific research and can help in the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone can be achieved through several methods, including the reaction of 2-methyl-3-phenylpyridine-4(1H)-one with acetyl chloride in the presence of anhydrous aluminum chloride. Another method involves the reaction of 2-methyl-3-phenylpyridine-4(1H)-one with acetic anhydride in the presence of pyridine.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been extensively studied for its various biological activities and potential applications in scientific research. In vitro studies have shown that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess antioxidant properties, which can help in protecting cells from oxidative stress-induced damage. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
10037-19-1 |
|---|---|
Produktname |
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone |
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
3-acetyl-2-methyl-6-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-9-14(10(2)16)13(17)8-12(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17) |
InChI-Schlüssel |
SOQQITSEIPSBCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(N1)C2=CC=CC=C2)C(=O)C |
Kanonische SMILES |
CC1=C(C(=O)C=C(N1)C2=CC=CC=C2)C(=O)C |
Synonyme |
3-Acetyl-2-methyl-6-phenylpyridin-4(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
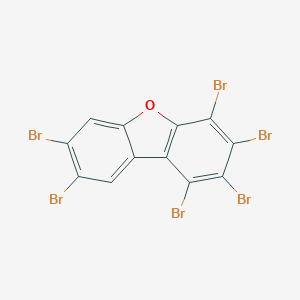

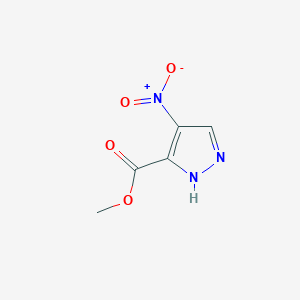
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)

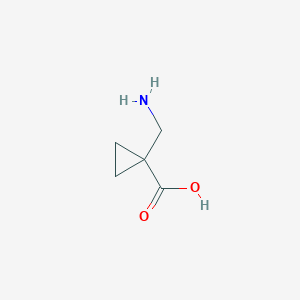
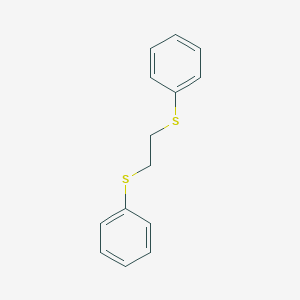
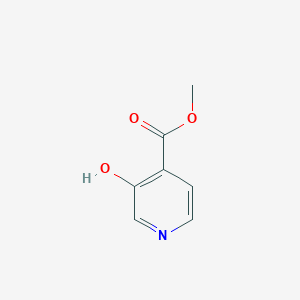


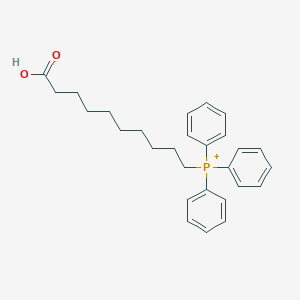
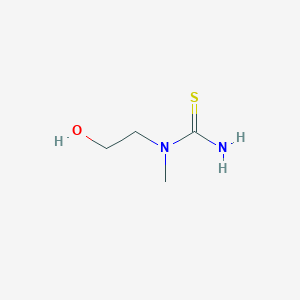
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)